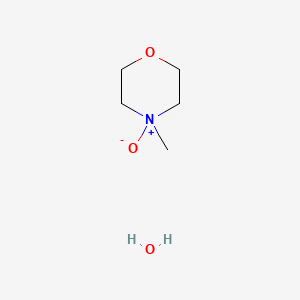

4-Methylmorpholine N-oxide monohydrate

Descripción

Historical Context of NMMO-Based Cellulose (B213188) Dissolution Technologies

The development of N-methylmorpholine N-oxide (NMMO) as a solvent for cellulose is intrinsically linked to the creation of the Lyocell process, a significant advancement in the manufacturing of regenerated cellulose fibers. The impetus for this innovation was largely driven by environmental concerns associated with the traditional viscose process, which utilizes toxic carbon disulfide. wikipedia.orgfibre2fashion.com

The journey of NMMO-based cellulose dissolution began in the late 1960s and early 1970s. From 1966 to 1968, D. L. Johnson of Eastman Kodak Inc. conducted studies on NMMO solutions. wikipedia.org Subsequently, a team at the American Enka fibres facility in Enka, North Carolina, developed the Lyocell process in 1972. wikipedia.org Despite these early developments, commercializing the process proved challenging for American Enka between 1969 and 1979. wikipedia.org

The 1980s saw significant progress, with the establishment of a pilot plant in Coventry, UK, in 1982, and a semi-commercial production line in Grimsby, UK, in 1988. wikipedia.org The process was first commercialized in the early 1990s by Courtaulds at their factories in Mobile, Alabama (1990) and Grimsby (1998). wikipedia.orgfibre2fashion.com The Lyocell fiber was first made commercially available in 1988 under the brand name "Tencel®" by Acordis (formerly Courtaulds plc). fibre2fashion.comscribd.com The U.S. Federal Trade Commission officially defined Lyocell as "a fiber composed of cellulose precipitated from an organic solution in which no substitution of the hydroxy groups takes place, and no chemical intermediates are formed". wikipedia.org

The Lyocell process involves dissolving wood pulp in NMMO monohydrate to create a viscous solution called "dope". wikipedia.orgwikipedia.org This solution is then extruded through spinnerets into a water bath, where the cellulose reprecipitates to form fibers. wikipedia.orgatamankimya.com A key advantage of this process is the ability to recover and reuse over 99% of the NMMO solvent, making it a more sustainable and environmentally friendly alternative to the viscose method. fibre2fashion.commdpi.com

Academic Significance and Research Trajectories of NMMO Monohydrate in Polymer Science

The academic significance of 4-Methylmorpholine N-oxide monohydrate in polymer science is primarily centered on its role as a direct, non-derivatizing solvent for cellulose. This property allows for the investigation of cellulose solutions and the fabrication of novel cellulosic materials under controlled conditions. Research trajectories have explored various facets of the NMMO-cellulose system, from fundamental dissolution mechanisms to the rheological properties of the resulting solutions and the characteristics of the regenerated materials.

NMMO's ability to break the extensive intermolecular hydrogen bonding network of cellulose without forming chemical derivatives is a key area of study. wikipedia.orgresearchgate.net Molecular dynamics simulations have been employed to understand the interactions between NMMO, water, and cellulose at the molecular level, revealing that hydrogen bonding between NMMO and cellulose hydroxyl groups is the primary driving force for dissolution. nih.govtennessee.edu The water content in the NMMO system is a critical parameter, as water molecules can compete with cellulose for hydrogen bonding with NMMO, thereby affecting its dissolution capacity. tennessee.eduresearchgate.net The monohydrate form of NMMO, with a water content of 13.3%, is particularly effective for cellulose dissolution. mdpi.commdpi.com

The rheological behavior of cellulose-NMMO solutions is another major research focus, as it directly impacts the processability of the dope (B7801613), especially in fiber spinning. researchgate.net Studies have investigated the influence of cellulose concentration, molecular weight (degree of polymerization), and temperature on the viscosity and viscoelastic properties of these solutions. researchgate.net For instance, both molecular weight and cellulose concentration increase the solution viscosity. researchgate.net

Furthermore, NMMO has been instrumental in the development of advanced cellulosic materials beyond fibers, such as films, membranes, and hydrogels. mdpi.comresearchgate.net Researchers have explored the use of NMMO to modify the surface of paper, creating a transparent layer with enhanced properties. mdpi.com The ability to dissolve and regenerate cellulose using NMMO provides a versatile platform for creating materials with tailored structures and functionalities.

Comparative Analysis with Alternative Cellulose Solvent Systems in Academic Research

In academic research, this compound is often benchmarked against other solvent systems for cellulose to evaluate its relative advantages and disadvantages. These comparisons provide valuable insights into the broader landscape of cellulose dissolution technologies.

Ionic Liquids (ILs): Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim]Ac), are another class of effective solvents for cellulose. nih.govresearchgate.net Molecular dynamics simulations have shown that while both NMMO monohydrate and [Emim]Ac can completely dissolve cellulose, the dissolution time in NMMO monohydrate can be almost twice as long as in [Emim]Ac. nih.gov However, the high cost and potential toxicity of some ionic liquids remain significant hurdles for large-scale industrial applications compared to the well-established and highly recyclable NMMO system. acs.org

Alkaline/Urea and Other Aqueous Systems: Aqueous solvent systems, such as NaOH/urea and LiCl/N,N-dimethylacetamide (DMAc), have also been extensively studied. researchgate.netmdpi.com These systems offer the advantage of being water-based and relatively inexpensive. However, they often require low temperatures for dissolution and may not be able to dissolve high-molecular-weight cellulose as effectively as NMMO. researchgate.net For example, while a NaOH/urea/ZnO mixture showed good results, it yielded films with lower tensile strength compared to those produced from sulfuric acid, another potential solvent. researchgate.net A comparative study of cellulose hydrogels prepared from different solvents showed that the choice of solvent significantly impacts the properties of the final material. researchgate.net

Other Organic Solvent Systems: Systems like DMSO/paraformaldehyde have been investigated, which dissolve cellulose through the formation of a hemiacetal derivative. acs.org While effective, this involves a derivatization step, which the NMMO process avoids. wikipedia.orgacs.org

The table below provides a comparative overview of key characteristics of different cellulose solvent systems based on academic research findings.

| Solvent System | Dissolution Mechanism | Key Advantages | Key Limitations |

| 4-Methylmorpholine N-oxide (NMMO) monohydrate | Direct dissolution via hydrogen bond disruption wikipedia.orgresearchgate.net | Environmentally friendly process with high solvent recovery (>99%) fibre2fashion.commdpi.com; Produces high-tenacity fibers scribd.com; Non-derivatizing wikipedia.org | Requires elevated temperatures for dissolution mdpi.com; Potential for side reactions at high temperatures researchgate.net |

| Ionic Liquids (e.g., [Emim]Ac) | Direct dissolution via hydrogen bond disruption nih.govresearchgate.net | Rapid dissolution nih.gov; Tunable properties | High cost acs.org; Potential toxicity and environmental concerns; High viscosity acs.org |

| NaOH/Urea/Thiourea Aqueous Systems | Formation of inclusion compounds mdpi.com | Inexpensive; Water-based | Often requires low temperatures; Can cause significant cellulose degradation; Limited to lower molecular weight cellulose researchgate.net |

| LiCl/DMAc | Formation of a complex with cellulose researchgate.net | Can dissolve high molecular weight cellulose | Requires anhydrous conditions; High cost of LiCl; Toxicity of DMAc |

| CO2 Switchable Solvents | In-situ formation of a carbonate anion with cellulose rsc.org | Milder processing conditions; Potential for easier solvent removal | Use of toxic bases like DBU; Difficulty in recycling the base rsc.org |

This comparative analysis underscores that while various solvent systems for cellulose exist, NMMO monohydrate maintains its academic and industrial significance due to its balanced profile of dissolution efficiency, environmental sustainability, and the high quality of the resulting regenerated cellulose products.

Propiedades

IUPAC Name |

4-methyl-4-oxidomorpholin-4-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZPLXZGZWWXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601338654 | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70187-32-5, 80913-66-2 | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylmorpholine N-oxide monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylmorpholine N-oxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLMORPHOLINE N-OXIDE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/087WU2FTQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Mechanisms of Cellulose Dissolution in 4 Methylmorpholine N Oxide Monohydrate Systems

Molecular Interactions in Cellulose-NMMO-Water Ternary Systems

The dissolution of cellulose (B213188) in NMMO monohydrate is a complex interplay of molecular forces within a ternary system comprising cellulose, NMMO, and water. nih.govbohrium.comacs.orgaiche.org The precise balance of these interactions is crucial for disrupting the extensive hydrogen bond network of cellulose and enabling its solubilization. nih.govacs.org

Role of Hydrogen Bonding in Cellulose Solubilization

The primary driving force behind cellulose dissolution in NMMO is the disruption of the existing intra- and intermolecular hydrogen bonds within the cellulose structure and the formation of new, stronger hydrogen bonds with the NMMO molecules. tennessee.eduresearchgate.netnih.govbohrium.com The highly polar N-oxide (N-O) group of the NMMO molecule is the key player in this process, acting as a potent hydrogen bond acceptor. bohrium.comresearchgate.net The oxygen atom of the N-O group forms strong hydrogen bonds with the hydroxyl groups of the cellulose chains. bohrium.comresearchgate.net

Molecular dynamics simulations have revealed that NMMO molecules penetrate the cellulose structure, with the N-O group orienting itself to interact with the hydroxyl groups at the O2, O3, and O6 positions of the anhydroglucose (B10753087) units. researchgate.netbohrium.com This interaction effectively breaks the hydrogen bonds that give cellulose its crystalline and rigid structure, leading to the separation of individual polymer chains and their dissolution into the solvent. researchgate.netbohrium.com

Water content is a critical factor in this process. nih.govbohrium.comtennessee.edu Water molecules can also form hydrogen bonds with NMMO, competing with cellulose for the hydrogen bond acceptor sites on the N-O group. bohrium.comtennessee.edu At high water concentrations, NMMO becomes fully hydrated, and its ability to interact with and dissolve cellulose is significantly diminished. tennessee.eduresearchgate.net For effective cellulose dissolution, the water content needs to be carefully controlled, with NMMO monohydrate (containing approximately 13.3% water by weight) providing the optimal balance for solubilization. tennessee.edu

Influence of Hydrophobic Interactions on Cellulose Dissolution Dynamics

While hydrogen bonding is the dominant force, hydrophobic interactions also play a significant role in the dissolution of cellulose in NMMO. nih.govacs.orgresearchgate.net Cellulose possesses both hydrophilic (hydroxyl groups) and hydrophobic (the non-polar faces of the pyranose rings) characteristics. The non-polar body of the NMMO molecule, specifically the methyl group and the aliphatic ring, can engage in van der Waals interactions with the non-polar surfaces of the cellulose chains. nih.govacs.orgresearchgate.net

Self-Interaction Mechanisms of NMMO Molecules in Cellulose Dissolution

Recent molecular dynamics simulations have suggested that the interactions between NMMO molecules themselves are a critical and previously underappreciated aspect of the cellulose dissolution mechanism. nih.gov While the primary focus has been on NMMO-cellulose interactions, the way NMMO molecules organize and interact with each other in the solvent environment plays a crucial role. nih.gov

Thermodynamic and Kinetic Aspects of Cellulose Dissolution

The dissolution of cellulose in NMMO monohydrate is governed by both thermodynamic favorability and the kinetics of the process.

Free Energy of Dissolution and Entropy Considerations

The dissolution of cellulose in NMMO monohydrate is a spontaneous process, which is characterized by a negative change in Gibbs free energy. nih.govacs.org All-atom molecular dynamics simulations have shown that at lower water concentrations, this spontaneity is largely driven by a significant decrease in enthalpy. nih.govacs.org This enthalpic driving force is a result of the formation of strong hydrogen bonds between cellulose and the N-O group of NMMO, which are energetically more favorable than the hydrogen bonds within the native cellulose structure. nih.govacs.orgresearchgate.net

The table below summarizes the key thermodynamic drivers for cellulose dissolution in NMMO systems based on molecular dynamics studies.

| Thermodynamic Parameter | Contribution to Dissolution in Low Water NMMO | Explanation |

| Enthalpy (ΔH) | Favorable (Large Negative Value) | Formation of strong hydrogen bonds between cellulose and NMMO's N-oxide group, supplemented by van der Waals interactions. nih.govacs.orgresearchgate.net |

| Entropy (ΔS) | Minor Role | The overall change in solvent and solute entropy is less significant in driving the spontaneity of the process. nih.govacs.org |

| Gibbs Free Energy (ΔG) | Favorable (Negative Value) | The large negative enthalpy change makes the overall free energy of dissolution favorable. nih.govacs.org |

Dissolution Kinetics and Rate Parameters

The rate at which cellulose dissolves in NMMO monohydrate is influenced by several factors, including temperature and the surface area of the cellulose fibers. tennessee.edu Studies have been conducted to determine the rate constants and Arrhenius parameters for this process. tennessee.edu

Kinetic studies have demonstrated a clear temperature dependence on the dissolution rate, with higher temperatures leading to faster dissolution. tennessee.edu This is consistent with the need to overcome an activation energy barrier for the disruption of the crystalline cellulose structure. The Arrhenius parameters, including the activation energy and the pre-exponential factor, have been experimentally determined to quantify this temperature dependence. tennessee.edu

The following table presents a conceptual overview of the kinetic parameters involved in cellulose dissolution in NMMO monohydrate.

| Kinetic Parameter | Influence on Dissolution Rate |

| Temperature | Higher temperatures increase the rate of dissolution. tennessee.edu |

| Cellulose Surface Area | A larger surface area of cellulose fibers enhances the rate of dissolution. tennessee.edu |

| Rate Constant (k) | Quantifies the speed of the dissolution process at a given temperature. tennessee.edu |

| Arrhenius Parameters | Describe the temperature dependence of the rate constant. tennessee.edu |

Phase Behavior of NMMO/H2O/Cellulose Systems

The dissolution of cellulose is not possible in pure NMMO or in highly hydrated NMMO; it occurs in a specific compositional window of the NMMO/H2O/Cellulose system. tennessee.edunih.gov For NMMO to effectively dissolve cellulose, the water content must be carefully controlled, typically to around 16 wt% or less. tennessee.edu The system containing approximately 13.3% water by weight corresponds to NMMO monohydrate, a key state for cellulose dissolution. researchgate.net Dissolution of the cellulose pulp commences once the NMMO concentration surpasses 79%. mdpi.com More specifically, research on the phase diagram at 80°C indicates that a weight fraction of NMMO in the mixed solvent exceeding 75 wt% is required to achieve dissolution. researchgate.net

N-methylmorpholine-N-oxide forms distinct crystalline hydrates with water. researchgate.netsci-hub.se The two most relevant for this process are the monohydrate (NMMO·H₂O), which melts at approximately 78°C, and another hydrate (B1144303) form (sometimes identified as a dihydrate or a 2.5 hydrate) that melts around 39-40°C. researchgate.netsci-hub.se The presence of cellulose in the system has a profound effect, significantly depressing the melting points of these NMMO hydrates and disrupting their crystal structure. tennessee.eduresearchgate.netresearchgate.net This melting point depression facilitates the dissolution process at lower temperatures. researchgate.net

The phase behavior is also dependent on the cellulose concentration and its molecular weight. researchgate.netresearchgate.net Solutions can exhibit a transition from an anisotropic (liquid crystalline) phase to an isotropic phase, with the transition temperature being influenced by cellulose concentration and degree of polymerization (DP). researchgate.net For instance, cellulose with a higher molecular weight will undergo this transition at a lower temperature. researchgate.net The critical cellulose concentration for phase separation can be as low as 0.34 wt%, which is significantly lower than for many other polymer solutions. researchgate.net While the dissolution is spontaneous at low water concentrations and driven by favorable enthalpy changes, at much higher water concentrations, water acts as an antisolvent, precipitating the cellulose from the solution. nih.gov

| Cellulose DPw (Weight-Average) | Cellulose Concentration (wt%) | Transition Temperature Range (°C) |

|---|---|---|

| 600 | 15-20 | 112-127.5 |

| 694 | 15-21 | 105-125 |

| 940 | 15-21 | 105-120 |

Impact of Cellulose Pulp Characteristics on Dissolution Efficacy

The efficiency of cellulose dissolution in the NMMO system is not uniform and depends significantly on the intrinsic properties of the cellulose pulp. researchgate.net Key characteristics influencing dissolution include the pulp's wood source (e.g., softwood vs. hardwood), the pulping process used (e.g., Kraft vs. sulfite), pulp viscosity, alpha-cellulose content, degree of crystallinity, and the presence of impurities. researchgate.net Pretreatments that alter these characteristics, such as ultrasonication, can improve the dissolution performance by reducing crystallinity and molecular weight, thereby increasing the specific surface area and pore volume of the pulp. nih.gov

Degree of Polymerization and Molecular Weight Distribution Effects

The degree of polymerization (DP) and the molecular weight distribution (MWD) of cellulose are critical parameters in the NMMO-based dissolution process. researchgate.net The molecular weight of the dissolved cellulose has a positive correlation with the mechanical strength of the final regenerated materials. vtt.fi However, there is an optimal DP range for efficient processing. For the Lyocell process, this is typically between 650 and 750. mdpi.com

Cellulose with a very high degree of polymerization may not be soluble or can result in a solution (dope) that is too viscous to be processed effectively. mdpi.com Both increasing cellulose concentration and higher molecular weight lead to a significant increase in the viscosity of the solution. researchgate.netvtt.fi Conversely, treatments that reduce the DP can enhance dissolution. nih.gov The molecular weight distribution also plays a special role; a broader MWD can be characterized by rheological methods and influences the properties of the cellulose solution. researchgate.net

| DP Range/Level | Impact on Dissolution and Processing | Source(s) |

|---|---|---|

| Optimal (e.g., 650-750) | Ensures proper fiber swelling and dissolution, resulting in a spinnable dope (B7801613). | mdpi.com |

| Too High | Cellulose may not be soluble or the resulting dope is too viscous to process. | mdpi.com |

| Reduced DP | Improves dissolution performance. | nih.gov |

| General Trend | Higher DP increases solution viscosity. | researchgate.netvtt.fi |

Cellulose Crystallinity Changes During Dissolution

The dissolution of cellulose in NMMO is fundamentally a process of decrystallization. researchgate.net Native cellulose possesses a highly crystalline structure due to a dense network of intra- and intermolecular hydrogen bonds. nih.gov The NMMO solvent works by penetrating this structure and breaking these hydrogen bonds. mdpi.com

The process begins with swelling, where even before complete dissolution, a significant drop in the crystallinity of the cellulosic pulps, on the order of 35–42%, can be observed. mdpi.com As the NMMO concentration increases, the cellulose crystallinity index continues to decrease. mdpi.com Research indicates that between 70 and 100 °C, the NMMO crystal structure collapses, and the now mobile NMMO molecules effectively transform the crystalline cellulose into an amorphous state. researchgate.net This dissolution and subsequent regeneration process (e.g., by precipitation in water) converts the native cellulose I crystal structure into a combination of cellulose II and amorphous cellulose. researchgate.net The resulting regenerated cellulose consistently exhibits lower crystallinity than the original pulp. researchgate.net It is important to note that when a cellulose/NMMO/water solution is cooled and solidifies, the crystallization observed is that of the solvent system, not the cellulose itself. researchgate.net

| Stage | Description of Change | Source(s) |

|---|---|---|

| Swelling (Pre-dissolution) | Crystallinity drops by 35-42% as NMMO penetrates the fiber structure. | mdpi.com |

| Dissolution | Mobile NMMO molecules transform crystalline cellulose into an amorphous state. | researchgate.net |

| Structural Conversion | The native Cellulose I structure is converted to Cellulose II and amorphous cellulose upon regeneration. | researchgate.net |

| Overall Effect | The dissolution process involves decrystallization and reduction of cellulose crystallites. | researchgate.net |

Cellulose Regeneration and Material Science Applications Utilizing Nmmo Monohydrate

Performance Characteristics of NMMO-Regenerated Cellulose (B213188)

Cellulose materials regenerated from NMMO solutions, often known by the generic name Lyocell, exhibit a distinct set of performance characteristics, particularly in terms of their mechanical properties. researchgate.net These properties are generally superior to those of cellulose regenerated through other processes, like the viscose method. ncsu.edumdpi.com

NMMO-regenerated cellulose films and fibers are characterized by high tensile strength and modulus. nih.govmdpi.com However, they may show lower elongation at break compared to materials like cellophane. nih.govnih.gov The enhanced mechanical strength is largely due to the high orientation and crystallinity that can be achieved through the NMMO process. researchgate.net

The performance can be tailored by adjusting processing variables. For example, the addition of co-solvents to the NMMO dope (B7801613) can modulate mechanical properties; while crystallinity might increase with higher co-solvent content, excessive amounts can reduce cellulose chain entanglement, leading to a decrease in the material's modulus. nih.gov Studies have shown that an optimal concentration of a co-solvent like DMF can significantly enhance the modulus of the regenerated fiber. nih.gov Furthermore, films produced from NMMO solutions generally exhibit higher permeability compared to cellophane films. nih.govnih.gov

| Material | Property | Typical Value/Observation |

|---|---|---|

| NMMO-Regenerated Cellulose (Lyocell) | Tensile Strength | High |

| Modulus | High; up to 75.31 MPa with 10 wt% DMF co-solvent | |

| Permeability | Higher than cellophane | |

| Cellophane (Viscose process) | Elongation at Break | Higher than NMMO-regenerated films |

| Permeability | Lower than NMMO-regenerated films |

Mechanical Properties of Regenerated Cellulose Fibers and Films

The N-methylmorpholine N-oxide (NMMO) monohydrate process, commercially known as the Lyocell process, produces regenerated cellulose fibers and films with distinct and often superior mechanical properties compared to those made by other methods, such as the viscose process. ncsu.edu These properties are a direct result of the physical dissolution process, which avoids the chemical derivatization of cellulose, thereby better preserving the degree of polymerization (DP) of the cellulose chains. koreascience.krresearchgate.net The resulting fibers, such as Lyocell, exhibit a highly oriented fibrillar structure, which is key to their mechanical performance. ncsu.edu

Research findings indicate that Lyocell fibers possess excellent strength in both dry and wet conditions. ncsu.edu Their dry tensile strength is notably higher than that of viscose rayon, and crucially, they retain a much larger proportion of their strength when wet. ncsu.eduresearchgate.net In contrast, viscose fibers can lose up to half of their tensile strength upon wetting. ncsu.eduresearchgate.net This high wet strength is attributed to the higher degree of orientation in Lyocell fibers. ncsu.edu Furthermore, the modulus of Lyocell fibers is significantly higher than that of viscose, being more than twice as high in a dry state and nearly five times as high when wet. ncsu.eduresearchgate.net

The mechanical properties can be precisely controlled by manipulating the spinning process. Factors such as the draw ratio and the dimensions of the spinneret capillary play a crucial role. aalto.fi Increasing the draw ratio enhances the alignment of fibrils along the fiber axis, which generally leads to increased tensile strength and a decrease in elongation. aalto.fi Using a spinneret with a high length-to-diameter ratio can also improve the toughness of the resulting fibers. aalto.fi

Studies have also explored the influence of co-solvents in the cellulose-NMMO solution. The addition of specific co-solvents, such as dimethyl acetamide (B32628) (DMAc) and dimethyl formamide (B127407) (DMF), can modulate the intermolecular interactions and conformation of the cellulose chains. mdpi.com While these co-solvents can reduce the viscosity of the solution, their effect on the mechanical properties of the final fiber is complex. mdpi.com Optimal mechanical properties were observed at a 10 wt% concentration of co-solvent; for instance, the highest modulus of 75.31 MPa was achieved in a fiber containing 10 wt% DMF. mdpi.com However, exceeding this concentration can lead to a decrease in moduli, even as the crystallinity index increases, due to reduced cellulose chain entanglement. mdpi.com

Regenerated cellulose films produced using the NMMO solvent system also show favorable mechanical characteristics, including a denser surface and improved mechanical strength compared to films from other solvent systems. researchgate.net Research on films made from dissolved cellulose in NMMO solution followed by regeneration has reported good mechanical properties, with tensile strengths around 30 MPa. researchgate.net

Table 1: Comparative Mechanical Properties of Lyocell and Viscose Fibers

| Property | Condition | Lyocell Fiber | Viscose Fiber |

| Tenacity (cN/dtex) | Dry | 38 - 42 | 20 - 24 |

| Wet | 34 - 38 | 10 - 15 | |

| Elongation (%) | Dry | 10 - 14 | 18 - 22 |

| Wet | 12 - 16 | 23 - 27 | |

| Initial Modulus (cN/dtex) | Dry | ~270 | ~120 |

| Wet | ~250 | ~55 | |

| Data sourced from Perepelkin (2007) as cited in references ncsu.eduresearchgate.net. |

Table 2: Effect of Co-Solvent on the Modulus of Regenerated Cellulose Fibers

| Co-Solvent Type | Co-Solvent Concentration (wt%) | Resulting Fiber Modulus (MPa) |

| None | 0% | Baseline |

| Dimethyl acetamide (DMAc) | 10% | Increased |

| Dimethyl formamide (DMF) | 10% | 75.31 |

| Dimethyl acetamide (DMAc) | >10% | Decreased |

| Dimethyl formamide (DMF) | >10% | Decreased |

| Data sourced from reference mdpi.com. |

Surface Modification and Functionalization of Regenerated Cellulose

The cellulose materials produced via the NMMO monohydrate process serve as an excellent substrate for surface modification and functionalization, enabling the creation of advanced materials with tailored properties. bioengineer.orgresearchgate.net These modifications can impart functionalities such as antimicrobial activity, hydrophobicity, and improved dyeability. bioengineer.orgtextile-network.com

One prominent method for functionalization involves incorporating additives directly into the cellulose-NMMO spinning solution before the regeneration step. The "Alceru®" process is a patented example of this approach, where a polymer, such as from the polyacrylate class, is homogeneously mixed into the spinning dope. textile-network.com After the fiber is spun, it is treated with a metal salt solution (e.g., silver, copper, or zinc), which fixes the metal ions within the fiber's structure. textile-network.com This technique creates a depot of the active ingredient within the innermost layers of the fiber, allowing for a controlled release to the surface and ensuring high washing permanence of the functional property, such as antimicrobial or antiviral activity. textile-network.comresearchgate.net

Another versatile technique for altering the surface properties of regenerated cellulose is graft polymerization. scirp.org This method involves chemically grafting polymer chains onto the cellulose backbone. researchgate.net Surface-initiated atom-transfer radical polymerization (SI-ATRP) is a frequently used "grafting-from" approach. osf.ionih.gov In this process, an initiator is first attached to the cellulose surface, from which polymer chains are then grown. osf.io This method has been successfully used to graft various polymers, such as poly(methyl methacrylate) (PMMA) and poly(butyl acrylate) (PBA), onto cellulose nanocrystals. scirp.orgnih.gov Such modifications can dramatically change the surface character, for instance, by grafting hydrophobic polymers to create a water-repellent surface. nih.gov Research has shown that optimizing the colloidal stability of the cellulose material in the reaction solvent is crucial for achieving a high graft density. nih.gov

Plasma technology represents a dry, versatile, and resource-conserving alternative for surface functionalization. researchgate.net Although not yet widely adopted in the mainstream textile sector due to cost, it is of significant interest for creating high-tech materials with specific surface properties. researchgate.net

These functionalization strategies significantly enhance the value and applicability of NMMO-regenerated cellulose. For example, creating wash-resistant antimicrobial fibers is highly valuable for medical textiles, such as wound dressings and surgical gowns, while other modifications can improve performance in technical textiles and modern apparel. bioengineer.orgtextile-network.com

Stability, Degradation, and Regeneration of 4 Methylmorpholine N Oxide Monohydrate

Mechanisms of NMMO Degradation in Cellulose (B213188) Processing

The degradation of NMMO in the Lyocell process, where it is used as a solvent for cellulose, is a complex process involving multiple pathways. These can be broadly categorized into thermal degradation, degradation induced by impurities and catalysts, and the subsequent formation of various degradation products.

NMMO is a thermally labile compound, and its degradation is highly temperature-dependent. The process of dissolving cellulose requires elevated temperatures, which can initiate the decomposition of the solvent. The degradation can proceed through two primary mechanisms: homolytic and heterolytic reactions.

Homolytic cleavage of the N-O bond is a significant pathway, particularly at elevated temperatures. This reaction is highly exothermic, releasing approximately 222 kJ/mol of energy. mdpi.com If the heat generated is not effectively dissipated, it can lead to a rapid increase in temperature, a phenomenon known as thermal runaway. This can occur if the temperature of the NMMO solution reaches 150°C, potentially causing the temperature to quickly escalate to around 250°C. mdpi.com Such an event poses a significant safety risk in an industrial setting. The thermal decomposition of pure NMMO has been shown to follow second-order kinetics. researchgate.net

Even at temperatures below the threshold for thermal runaway, such as those typically used for cellulose dissolution (around 120°C), degradation can still occur through side reactions involving NMMO, cellulose, and water. mdpi.com

The stability of NMMO is further compromised by the presence of various impurities and catalysts, which can significantly accelerate its degradation. Transition metal ions, often present in the wood pulp used to produce cellulose, are potent inducers of homolytic reactions. mdpi.comusda.gov These metal ions can catalyze the cleavage of the N-O bond, increasing the risk of thermal runaway reactions.

Other substances can also act as catalysts for NMMO degradation. For instance, certain compounds can initiate an autocatalytic decomposition, where a degradation product acts as a catalyst for further degradation. This can lead to an uncontrollable and rapid decomposition of the solvent.

The degradation of NMMO results in the formation of several by-products. The primary degradation products are N-methylmorpholine (NMM) and morpholine (B109124). informahealthcare.com The formation of these compounds can occur through different reaction pathways.

One significant pathway is the Polonovski reaction, which is a type of heterolytic reaction. In this process, NMMO is transformed into a carbonium-iminium ion intermediate, which then decomposes to yield morpholine and formaldehyde (B43269). mdpi.com Another pathway involves the reduction of NMMO to NMM. This can be accompanied by the oxidation of cellulose. mdpi.com

The presence of these degradation products is undesirable as they can affect the properties of the final cellulose product and complicate the solvent recovery process. informahealthcare.com

| Degradation Pathway | Key Factors | Primary Products |

| Homolytic Thermal Degradation | High temperatures (risk of runaway >150°C) | Radicals, leading to various by-products |

| Heterolytic Thermal Degradation | Elevated temperatures | N-methylmorpholine, Morpholine, Formaldehyde |

| Catalytic Degradation | Presence of transition metals, other impurities | Accelerated formation of degradation products |

Stabilization Strategies for NMMO Monohydrate Systems

To mitigate the degradation of NMMO during cellulose processing, various stabilization strategies have been developed. These strategies focus on inhibiting the degradation reactions and optimizing process parameters to minimize the thermal stress on the solvent.

Antioxidants play a crucial role in stabilizing NMMO solutions. Propyl gallate (PG) is a widely used stabilizer in the Lyocell process. researchgate.net It functions as a phenolic antioxidant and is effective at scavenging radicals that can initiate and propagate degradation reactions. usda.gov By trapping these reactive species, propyl gallate helps to prevent the homolytic cleavage of the N-O bond and subsequent exothermic decomposition. Furthermore, propyl gallate can also quench formaldehyde and N-(methylene)iminium ions, which are intermediates in the heterolytic degradation pathway. usda.govresearchgate.net

Hydroxylamine and its derivatives are also known to be effective stabilizers for NMMO. They can act as reducing agents, counteracting the oxidative degradation pathways.

The addition of these stabilizers is essential for maintaining the integrity of the NMMO solvent, ensuring the safety of the process, and preserving the quality of the cellulose fibers.

| Stabilizer | Mechanism of Action |

| Propyl Gallate | Radical scavenger, quenches formaldehyde and N-(methylene)iminium ions |

| Hydroxylamine | Acts as a reducing agent, counteracting oxidative degradation |

In addition to the use of chemical stabilizers, careful control of process parameters is a critical strategy for minimizing NMMO degradation. Temperature is a key parameter, and maintaining the lowest possible temperature throughout the process is crucial. While some sources suggest dissolution temperatures up to 120°C, others recommend not exceeding 85°C to limit degradation and the formation of colored by-products.

Another important process optimization is the use of a vacuum during the solvent recovery stage. mdpi.com In this stage, water is evaporated from the NMMO solution to reconcentrate the solvent for reuse. By applying a vacuum, the boiling point of water is lowered, allowing the evaporation to be carried out at a lower temperature. This significantly reduces the thermal stress on the NMMO and minimizes its degradation. mdpi.com

By combining the use of effective stabilizers with optimized process parameters, the stability of 4-Methylmorpholine N-oxide monohydrate in cellulose processing can be significantly enhanced, leading to a safer, more efficient, and sustainable manufacturing process.

Advanced NMMO Recovery and Regeneration Methodologies

The economic viability and environmental sustainability of processes utilizing 4-Methylmorpholine N-oxide (NMMO), such as the Lyocell fiber production, are critically dependent on the efficient recovery and reuse of the solvent. mdpi.com Recovery rates exceeding 99% are often cited as a cornerstone of the process's green credentials. mdpi.comresearchgate.net Advanced methodologies are employed not only to recover the NMMO but also to purify it from contaminants and regenerate any portion that has undergone chemical degradation during processing. researchgate.net A typical industrial NMMO recovery system is a multi-stage process generally composed of three main stages: air flotation for initial impurity removal, ion exchange for further purification, and evaporation for concentration. researchgate.netproquest.combohrium.com

Evaporation and Concentration Techniques

Evaporation is the most common and essential technique for removing water from the dilute NMMO solutions recovered from coagulation and washing baths, thereby increasing the NMMO concentration to a level suitable for reuse in pulp dissolution (e.g., 50% or higher). mdpi.com While conceptually simple, the process is energy-intensive and must be carefully controlled to prevent thermal degradation of the NMMO. mdpi.com

Initially, NMMO recovery was often performed in a single-step process using techniques like film or rotary evaporation. mdpi.com However, this approach can lead to the formation of byproducts and colored impurities (chromophores) due to prolonged exposure to high temperatures. mdpi.com To mitigate this, industrial processes now favor multi-stage evaporation systems, often preceded by comprehensive purification steps. mdpi.com Techniques such as multi-effect evaporation or mechanical vapor recompression (MVR) are employed to enhance energy efficiency. mdpi.comresearchgate.net The process involves incrementally increasing the NMMO concentration under controlled temperature and vacuum conditions across several stages.

Table 1: Example of a Multi-Stage Evaporation Process for NMMO Concentration A representative multi-stage process illustrating the progressive increase in temperature and vacuum to achieve the target NMMO concentration.

| Stage | Temperature Range (°C) | Vacuum Level (kPa) | Objective |

| First Concentration | 100-120 | 30-40 | Initial water removal |

| Second Concentration | 105-130 | -50 to -65 | Intermediate concentration |

| Third Concentration | 140-150 | -70 to -80 | High-level concentration |

| Final Evaporation | ~160 | -90 to -100 | Achieve final target concentration |

This table is based on data presented in a specific recovery and concentration method. scispace.com

Successful recovery using laboratory-scale rotary evaporators has demonstrated the ability to reconcentrate NMMO solutions to 50% without inducing degradation, making them ready for reuse in the Lyocell process. mdpi.comresearchgate.netresearcher.life

Ion-Exchange and Other Purification Approaches

Before the concentration stage, the dilute NMMO solution must be purified to remove a variety of contaminants that accumulate during the manufacturing process. mdpi.comproquest.com These impurities include undissolved particulate matter, hemicelluloses, colored substances, metal ions, and NMMO degradation products. mdpi.comproquest.com

Ion-exchange is a crucial step for removing dissolved ionic substances, stabilizers like propyl gallate (PG), and NMMO degradation products. researchgate.netproquest.combohrium.com The process typically involves passing the clarified NMMO solution through both anion and cation exchange resins. proquest.com

Anion-exchange resins , often strongly basic macro-porous types with quaternary ammonium functional groups, are used to remove colored organic anions and degradation products like N-methylmorpholine (NMM) and morpholine (M). researchgate.netproquest.com

Cation-exchange resins , typically strongly acidic types with sulfonic acid groups, are effective at removing metal ions and organic cations. researchgate.netproquest.com

A notable challenge in this process is the unintended absorption of a small amount of NMMO by the cation exchange resin, which results in a minor loss of the solvent during the resin regeneration cycle. mdpi.comproquest.com The resins can be regenerated for reuse; for example, anion resins can be treated with a sodium hydroxide solution and cation resins with a hydrochloric acid solution. mdpi.comproquest.com

Other purification methods are often employed upstream of the ion-exchange step:

Air Flotation and Filtration: These processes are used to remove suspended solids, undissolved particles, and a portion of hemicelluloses. proquest.comresearchgate.net Organic flocculants have been found to be more effective than inorganic ones in this application. mdpi.comproquest.com

Adsorption: The use of adsorbents like active coal, silicon dioxide, or alumina can effectively decolorize the solution, reduce turbidity, and remove transition metals such as iron. google.com

Table 2: Impurities in Spent NMMO Solutions and Corresponding Purification Methods This table outlines common contaminants and the primary techniques used for their removal in an advanced recovery system.

| Impurity Type | Specific Examples | Primary Removal Method |

| Suspended Solids | Undissolved particulate matter, cellulose fragments | Air Flotation, Filtration proquest.comresearchgate.net |

| Dissolved Organics | Hemicelluloses, colored substances, propyl gallate (PG) | Air Flotation, Ion-Exchange mdpi.comproquest.com |

| Degradation Products | N-methylmorpholine (NMM), Morpholine (M) | Anion-Exchange Resin researchgate.net |

| Ionic Contaminants | Metal ions (e.g., iron), inorganic anions | Cation-Exchange Resin researchgate.netproquest.com |

| Color & Turbidity | Chromophores, nitrosoamines | Adsorption (e.g., Active Coal) google.com |

Chemical Regeneration of Degraded NMMO

During the dissolution and recovery processes, particularly at elevated temperatures, NMMO can undergo degradation through heterolytic or homolytic reactions. mdpi.com One of the primary degradation products is N-methylmorpholine (NMM). mdpi.com Rather than being treated as a complete loss, this degraded solvent can be chemically reconverted to NMMO.

Green Chemistry Principles and Environmental Impact of Nmmo Monohydrate Utilization

NMMO Monohydrate as a Sustainable Cellulose (B213188) Solvent

NMMO monohydrate's effectiveness stems from the highly polar N-O bond, which can disrupt the extensive hydrogen bond network in cellulose, leading to its dissolution. nih.govmdpi.comtennessee.edu The process typically uses an aqueous solution of NMMO, as the presence of water (around 13.3% for the monohydrate form) reduces the melting point of NMMO, making the dissolution process more manageable. researchgate.netmdpi.com This direct dissolution technology is simpler and reduces the use of chemicals by a significant margin compared to the viscose process. researchgate.net

A defining feature of the NMMO-based Lyocell process is its alignment with circular economy principles, primarily through its highly efficient, closed-loop solvent recovery system. researchgate.netecoaya.com After the cellulose solution is extruded to form fibers, the NMMO is washed out and recovered from the coagulation and washing baths. mdpi.comncsu.edu

The recovery rate of the NMMO solvent is exceptionally high, with industrial-scale processes reporting recovery efficiencies of over 99%, and some sources citing rates as high as 99.5% to 99.8%. usda.govmdpi.comncsu.eduearthday.org This near-complete recycling minimizes waste and significantly reduces the environmental impact of the manufacturing process. ecoaya.comnumberanalytics.com The recovered dilute NMMO solution is purified and concentrated, typically through multi-stage evaporation, to be reused in subsequent production cycles. mdpi.comresearchgate.net This high recyclability is crucial for the economic viability of the process, as NMMO is a costly chemical. mdpi.comresearchgate.net The entire system exemplifies a circular approach by continuously reusing the primary solvent, drastically reducing the need for fresh solvent and the generation of chemical waste. ecoaya.com

When evaluated against other cellulose solvents, NMMO monohydrate presents a compelling case as a greener alternative, particularly when compared to the conventional viscose process.

The viscose process , which has historically dominated regenerated cellulose fiber production, relies on toxic and volatile chemicals, most notably carbon disulfide (CS₂). researchgate.netmdpi.comncsu.edu The recovery of CS₂ is inefficient (around 70-75%), leading to harmful emissions and significant water pollution from by-products like sodium and zinc salts. ncsu.edu In contrast, the Lyocell process avoids these hazardous chemicals entirely. ncsu.eduearthday.org

Ionic Liquids (ILs) have emerged as another class of green solvents for cellulose. nih.govrsc.org Like NMMO, some ILs, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim]Ac), can efficiently dissolve cellulose. nih.govrsc.org Molecular dynamics simulations and experimental observations suggest that the dissolution time for cellulose can be shorter in certain ionic liquids compared to NMMO monohydrate. nih.gov However, challenges related to the cost, synthesis, purity, and large-scale recovery of ionic liquids remain significant hurdles for their widespread industrial adoption compared to the commercially established NMMO process. researchgate.net

| Solvent System | Key Chemical | Process Principle | Recovery Rate | Key Environmental Issues |

|---|---|---|---|---|

| NMMO (Lyocell) | 4-Methylmorpholine N-oxide | Direct physical dissolution | >99% ecoaya.comncsu.eduzenodo.org | Energy consumption for solvent recovery; management of NMMO degradation products. researchgate.net |

| Viscose Process | Carbon Disulfide (CS₂) | Chemical derivatization (xanthation) | ~70-75% ncsu.edu | Use and emission of toxic and volatile CS₂; significant water pollution. mdpi.comncsu.edu |

| Ionic Liquids (e.g., [Emim]Ac) | Imidazolium salts | Direct physical dissolution | High in lab/pilot scale, but industrial scale is challenging. researchgate.net | High cost, potential toxicity of some ILs, energy for recovery. researchgate.net |

Environmental and Economic Feasibility of NMMO-Based Processes

The viability of the Lyocell process is intrinsically linked to its environmental benefits and economic performance, which have been the subject of extensive analysis and process modeling.

Techno-economic analyses and steady-state process simulations are critical tools for evaluating and optimizing the Lyocell process. ncsu.eduvtt.fi These studies consistently identify the solvent recovery loop as a key factor for profitable operation. researchgate.netncsu.edu The high cost of NMMO means that the NMMO makeup need, resulting from even small losses in the recovery cycle, is a significant operating expense. researchgate.netvtt.fi A simulation study highlighted that a decrease in the NMMO recovery rate from 99.7% to 98.9% could increase the makeup costs by a factor of 5.4. mdpi.com

Process simulations model the entire production chain, from pulp dissolution to fiber washing and solvent evaporation, to analyze mass and energy balances. ncsu.edudoria.fi These models show that while raw material and capital expenses are the most critical cost items when recycling efficiency is high, the energy-intensive nature of the evaporation stages for reconcentrating the dilute NMMO solution also represents a major operational cost. researchgate.netvtt.fi Therefore, optimizing the design of the solvent recovery system is paramount for both economic feasibility and minimizing the process's energy footprint. ncsu.eduvtt.fi

Although the Lyocell process is a closed-loop system, the high temperatures used can cause a small degree of NMMO degradation, leading to the formation of by-products. researchgate.netepa.gov The main degradation products include N-methylmorpholine (NMM) and morpholine (B109124). researchgate.netmdpi.comgoogle.com These impurities, along with trace metal ions from the pulp, must be removed from the recycled solvent to prevent them from accumulating and affecting process stability and fiber quality. researchgate.netdoria.fi

Waste management in the Lyocell process involves a multi-step purification of the recovered solvent stream. This typically includes:

Filtration: To remove suspended solids. google.com

Ion Exchange: Cation and anion exchange resins are used to remove dissolved impurities, including ionic degradation products and metal ions. mdpi.comdoria.figoogle.com

Oxidation: Hydrogen peroxide may be used to regenerate NMMO from its primary degradation product, N-methylmorpholine (NMM). mdpi.comncsu.edugoogle.com

Advanced Research Directions and Emerging Applications of Nmmo Monohydrate

Development of NMMO-Based Hybrid Solvent Systems

To overcome some of the processing limitations of NMMO monohydrate, such as its relatively high melting point and narrow temperature window for processing, researchers are developing hybrid solvent systems. These systems combine NMMO with other solvents to enhance its properties and create more versatile and efficient cellulose (B213188) dissolution processes.

A significant innovation is the combination of NMMO monohydrate with Natural Deep Eutectic Solvents (NADES), which are mixtures of natural compounds like choline (B1196258) chloride and malic acid. researchgate.netwur.nl This creates a ternary solvent system with markedly improved characteristics for dissolving cellulose. researchgate.net

One of the primary advantages of this hybrid system is the expansion of the operational temperature range. wur.nl The NMMO-NADES mixture allows for the dissolution of cellulose at ambient temperatures, which is significantly lower than the temperatures required for pure NMMO monohydrate (above 70°C) to be effective. researchgate.netacs.org This lower processing temperature helps to mitigate the thermal instability of NMMO when used at elevated temperatures. wur.nl The synergistic effect of the ternary system prevents the NMMO monohydrate from crystallizing at lower temperatures while maintaining its ability to dissolve cellulose. wur.nl

Research has demonstrated that a NADES composed of choline chloride and malic acid can act as an efficient co-solvent for NMMO monohydrate, resulting in a system with improved cellulose dissolution capacity. researchgate.netwur.nl Furthermore, these novel solvent systems are designed with sustainability in mind. Studies have shown that the NMMO-NADES solvent system can be recycled with a recovery yield of over 95%, and the recycled solvent maintains its capacity for cellulose dissolution. wur.nl

Table 1: Advantages of NMMO-NADES Hybrid Solvent Systems

| Feature | Description | Source(s) |

| Expanded Processing Window | Allows for cellulose dissolution at ambient temperatures, well below the solidification point of NMMO monohydrate (~70°C). | researchgate.net, wur.nl, acs.org |

| Improved Thermal Stability | Lower operating temperatures reduce the risk of thermal degradation of NMMO. | wur.nl |

| Enhanced Dissolution | The hybrid system demonstrates an improved capacity for dissolving cellulose compared to NMMO alone. | researchgate.net, wur.nl |

| High Recyclability | The solvent system can be recovered with a yield of over 95% while maintaining its effectiveness. | wur.nl |

| Green Chemistry Approach | Utilizes biorenewable and biodegradable components, enhancing the sustainability of the process. | researchgate.net |

Beyond NADES, researchers have investigated the use of various aprotic co-solvents to improve the cellulose dissolution process in NMMO monohydrate. Commonly studied co-solvents include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dimethylacetamide (DMAc). nih.govnih.gov The addition of these co-solvents can significantly influence the solvent properties and the characteristics of the resulting regenerated materials.

The primary mechanism by which these co-solvents enhance dissolution is by altering the intermolecular interactions within the solvent system. nih.gov For instance, adding DMSO can intensify the interaction between the mixed solvent and cellulose and disintegrate the bulk structure of NMMO monohydrate. nih.govanalis.com.my Rheological studies show that co-solvents can reduce the viscosity of the cellulose solution by weakening the intermolecular hydrogen bonds between cellulose chains, facilitating easier processing. nih.gov

In one study, adding 10, 20, and 30 wt% of DMAc or DMF to an NMMO-cellulose solution was explored. nih.gov The findings indicated that the co-solvents improved the affinity with cellulose compared to NMMO alone, which helped to extend the polymer chains and facilitate slippage, leading to more liquid-like behavior. nih.gov This alteration in cellulose chain conformation led to an increased crystallinity index in the regenerated fibers. nih.gov Notably, the modulus of the regenerated fiber was enhanced when the co-solvent concentration was 10 wt%. nih.gov

Table 2: Effect of Co-Solvents on NMMO-Cellulose Systems

| Co-Solvent | Concentration (wt%) | Key Finding | Source(s) |

| DMAc | 10% | Increased modulus of regenerated cellulose fiber. | nih.gov |

| DMF | 10% | Increased modulus of regenerated cellulose fiber. | nih.gov |

| DMAc / DMF | 10-30% | Reduced solution viscosity and increased crystallinity index of regenerated fibers. | nih.gov |

| DMSO | Varied | Intensifies intermolecular interaction between the solvent and cellulose. | nih.gov, analis.com.my |

NMMO Monohydrate in Functional Material Development

The ability of NMMO monohydrate to effectively dissolve cellulose without significant degradation has made it a cornerstone of the Lyocell process for producing regenerated fibers and films. researchgate.net This capability is now being leveraged to create advanced functional materials with tailored properties for a range of specialized applications.

NMMO monohydrate is a key solvent in the environmentally friendly Lyocell process for producing regenerated cellulosic films and membranes. mdpi.com Unlike the traditional viscose process, the NMMO method is a direct physical dissolution process that does not chemically derivatize the cellulose, and the solvent can be almost fully recycled. researchgate.netmdpi.com

In this process, cellulose pulp is dissolved in NMMO monohydrate at elevated temperatures to form a viscous solution, often called "dope". mdpi.comfrontiersin.org This solution is then extruded or cast into a desired shape, and the cellulose is reprecipitated into a solid form, typically in a water bath, to create films or membranes. researchgate.netfrontiersin.org The resulting materials are known for their favorable properties. Compared to materials from other processes, NMMO-regenerated cellulose films often possess a denser surface, experience minimal molecular weight loss during production, and exhibit improved mechanical strength. frontiersin.org These films can be engineered for specific uses, such as blow-extruded tubes for packaging or membranes for gas filtration. frontiersin.org

The unique properties of cellulose regenerated using NMMO monohydrate make it highly suitable for biomedical applications. researchgate.net Materials produced through this method exhibit excellent biocompatibility, biodegradability, high tensile strength, and good moisture management. researchgate.net

These attributes have led to their use in a variety of medical textiles and devices. For example, Lyocell fibers are used to manufacture surgical gowns and drapes. researchgate.net A particularly promising area is wound care, where NMMO-regenerated cellulose is used in advanced wound dressings. researchgate.net The material's high absorbency and biocompatibility create an ideal environment for healing.

Furthermore, the technology has been extended to the regeneration of bacterial cellulose (BC) for drug delivery applications. Researchers have successfully dissolved BC in NMMO, incorporated drugs into the solution, and regenerated it to form drug-loaded matrices for oral delivery. Other advanced biomedical uses for NMMO-regenerated cellulose include scaffolds for tissue regeneration and materials for the delivery of antibacterial agents.

A novel application of NMMO monohydrate is the surface modification of paper to create materials with enhanced functionalities. wur.nlwur.nl This method involves treating the surface of a paper sheet with NMMO monohydrate to partially dissolve the surface cellulose fibers. wur.nl Upon regeneration with water, the dissolved cellulose precipitates and forms a thin, non-porous film on the paper's surface. wur.nl

This surface treatment radically transforms the paper's properties. The newly formed cellulose film isolates the paper's inherent capillary and pore system, which drastically reduces surface absorbency and makes the paper practically impermeable to air. wur.nlacs.org This modification also enhances the material's mechanical properties; for instance, a nearly 40% increase in relative elongation has been observed in treated paper samples. wur.nl

Depending on the processing conditions, such as heating time, the surface layer can be either continuous and hydrophobic or porous. The resulting functional paper, with its polymer film-like surface properties, has potential applications in high-value areas such as food packaging, medical supplies, and the printing of valuable documents. wur.nl

Table 3: Properties of Paper after NMMO Surface Modification

| Property | Change after NMMO Treatment | Source(s) |

| Air Permeability | Becomes practically non-permeable. | wur.nl, wur.nl, acs.org |

| Surface Absorbency | Significantly decreased due to isolation of the capillary system. | wur.nl, acs.org, |

| Relative Elongation | Increased by approximately 40% in certain samples. | wur.nl |

| Surface Layer | A continuous or porous cellulose film is formed. | |

| Optical & Strength Properties | Can be optimized through processing conditions. | wur.nl, wur.nl |

Role of NMMO Monohydrate in Organic Synthesis and Catalysis

4-Methylmorpholine N-oxide (NMMO) monohydrate serves as a significant reagent in modern organic synthesis, primarily valued for its role as a potent oxidant and a versatile catalyst. Its applications span a range of transformations, from the oxidation of alcohols and alkenes to facilitating carbon-carbon bond formation.

Oxidative Reactions and Co-oxidant Applications

NMMO is widely recognized in organic chemistry as a co-oxidant, particularly in metal-catalyzed oxidation reactions. wikipedia.org As an N-oxide, it functions as a stoichiometric secondary oxidant, regenerating a primary, and often expensive or toxic, metal catalyst. wikipedia.orgorganic-chemistry.org This allows the primary oxidant to be used in catalytic quantities, which is both economically and environmentally advantageous.

One of the most prominent applications is in the cis-dihydroxylation of olefins. In the Upjohn dihydroxylation, NMMO is used to regenerate osmium tetroxide (OsO₄), enabling the conversion of alkenes to vicinal diols. wikipedia.orgatamanchemicals.com Without a co-oxidant like NMMO, stoichiometric amounts of the highly toxic and volatile OsO₄ would be required. wikipedia.org Similarly, it is a key component in the Sharpless asymmetric dihydroxylation, where it facilitates the enantioselective synthesis of diols. wikipedia.orgatamanchemicals.comchemicalbook.com

The utility of NMMO extends to the oxidation of various other functional groups. It is effective in transforming both primary alkyl and benzyl (B1604629) halides into their corresponding aldehydes. researchgate.net Its reliability and efficiency are also leveraged in the pharmaceutical industry for reactions such as the oxidation of tertiary amines to synthesize complex drug molecules. sincerechemicals.com

Table 1: Selected Co-oxidant Applications of NMMO Monohydrate

| Reaction Type | Catalyst | Substrate | Product | Reference |

| Upjohn Dihydroxylation | Osmium Tetroxide (OsO₄) | Alkene | cis-1,2-diol | wikipedia.orgchemicalbook.com |

| Sharpless Asymmetric Dihydroxylation | Osmium Tetroxide (OsO₄) / Chiral Ligand | Alkene | Chiral cis-1,2-diol | wikipedia.orgchemicalbook.com |

| Alcohol Oxidation | Tetrapropylammonium Perruthenate (TPAP) | Primary Alcohol | Aldehyde | organic-chemistry.org |

| Alcohol Oxidation | Tetrapropylammonium Perruthenate (TPAP) | Primary Alcohol | Carboxylic Acid | organic-chemistry.org |

Catalytic Applications in Organic Transformations

Beyond its role as a co-oxidant, NMMO itself can function as a catalyst in certain organic reactions. It has been identified as an effective non-metallic catalyst for the cyanosilylation of ketones and aldehydes, a key carbon-carbon bond-forming reaction. chemicalbook.comsinocurechem.com This transformation is valuable for the synthesis of cyanohydrins, which are versatile intermediates in the preparation of α-hydroxy acids and other important organic compounds.

Computational and Simulation Studies in NMMO Systems

Computational methods, particularly molecular dynamics (MD) simulations and thermodynamic modeling, have provided profound insights into the interactions within NMMO-based systems. These studies are crucial for understanding the molecular-level mechanisms that govern processes like cellulose dissolution, which are difficult to probe experimentally. hb.se The goal of this research is to optimize existing processes and potentially identify new, more effective chemicals for cellulose processing. hb.se

Molecular Dynamics Simulations of Cellulose Dissolution

Molecular dynamics simulations have been instrumental in elucidating the complex process of cellulose dissolution in NMMO monohydrate. nih.gov These simulations model the system at an atomic level, tracking the movements and interactions of every atom over time to reveal the dissolution mechanism.

A primary finding from these studies is that NMMO effectively disrupts the extensive network of intramolecular and intermolecular hydrogen bonds that give cellulose its crystalline and insoluble nature. tennessee.edubohrium.com The dissolution mechanism involves the N-O bond of NMMO, which is highly polar and acts as a potent hydrogen bond acceptor. bohrium.comresearchgate.net The oxygen atom of the N-O group forms strong new hydrogen bonds with the hydroxyl groups of the cellulose chains, effectively breaking the existing cellulose-cellulose hydrogen bonds. tennessee.edunih.govacs.org Simulations show that NMMO molecules penetrate the cellulose structure, with specific interactions at the O2, O3, and O6 hydroxyl groups of the glucose units playing a vital role. bohrium.com

In addition to hydrogen bonding, hydrophobic interactions are also critical. nih.gov The nonpolar morpholine (B109124) ring of NMMO interacts favorably with the nonpolar surfaces of the cellulose chains through van der Waals forces. nih.govacs.orgresearchgate.net This combination of strong polar interactions from the N-O group and weaker, but significant, nonpolar interactions from the rest of the molecule explains NMMO's unique efficacy as a cellulose solvent. nih.govresearchgate.net

Long-timescale MD simulations have successfully modeled the complete dissolution of a cellulose bunch, comparing NMMO's efficiency to other solvents like the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) (EmimAc). nih.gov These simulations confirmed that while both are effective solvents, the dissolution time in NMMO monohydrate is nearly double that in EmimAc, which aligns with experimental observations. nih.gov

Table 2: Key Findings from Molecular Dynamics Simulations of Cellulose Dissolution in NMMO

| Finding | Description | Key Interaction | Reference |

| Hydrogen Bond Disruption | NMMO breaks the native inter- and intramolecular hydrogen bonds within the cellulose crystal structure. | N-O group of NMMO with hydroxyls of cellulose. | tennessee.edubohrium.com |

| New Hydrogen Bond Formation | New, strong hydrogen bonds are formed between the N-O group of NMMO and cellulose hydroxyl groups. | Hydrogen Bonding | nih.govacs.org |

| Hydrophobic Interactions | The nonpolar body of the NMMO molecule interacts with the nonpolar surfaces of the cellulose chains. | van der Waals Forces | nih.govnih.govresearchgate.net |

| Dissolution Mechanism | NMMO molecules penetrate the cellulose bundle, with critical interactions occurring at the O2, O3, and O6 positions of the glucose units. | Hydrogen Bonding & van der Waals Forces | bohrium.com |

| Comparative Efficiency | Dissolution in NMMO monohydrate is efficient but slower compared to certain ionic liquids like EmimAc. | Overall solvent-polymer interaction dynamics. | nih.gov |

Thermodynamic Modeling of NMMO/Cellulose/Water Systems

Thermodynamic modeling has been applied to the ternary NMMO/cellulose/water system to understand the energetic driving forces behind dissolution. These studies focus on calculating thermodynamic properties like the free energy of dissolution to predict the spontaneity of the process under different conditions. nih.govacs.org

A critical factor governing cellulose dissolution is the water content. nih.govacs.org Thermodynamic models, using methods like the two-phase thermodynamic (2PT) approach to calculate solvent entropy, have shown that the spontaneity of dissolution is highly dependent on the concentration of water. nih.gov At low water concentrations (e.g., in NMMO monohydrate, which contains 13.3% water by weight), the dissolution of cellulose is a spontaneous process. nih.govacs.orgmdpi.com This spontaneity is primarily driven by a favorable decrease in enthalpy, which results from the formation of strong hydrogen bonds between NMMO and cellulose that outweigh the energy required to break the cellulose-cellulose bonds. nih.govacs.orgresearchgate.net In this state, solvent entropy plays a minor role. acs.org

Conversely, in pure water or at high water concentrations, cellulose dissolution is non-spontaneous. nih.govacs.org This is not due to an unfavorable enthalpy change, but rather to a large, unfavorable decrease in the entropy of the water molecules. nih.govacs.org

Experimental phase diagrams of the NMMO/water/cellulose system have been measured and successfully modeled. researchgate.net These studies confirm that a high weight fraction of NMMO in the solvent mixture (exceeding 75 wt%) is necessary to achieve complete miscibility with cellulose. researchgate.net The theoretical models were able to reproduce the experimental phase diagrams using only binary interaction parameters for the three pairs of components (NMMO/water, water/cellulose, and NMMO/cellulose), demonstrating a robust predictive capability for the behavior of this complex ternary system. researchgate.net

Characterization Techniques for Nmmo Monohydrate and Derived Materials

Spectroscopic Analysis of NMMO and Cellulose (B213188) Interactions

Spectroscopic methods are invaluable for probing the chemical environment and intermolecular forces between NMMO and cellulose at a molecular level. These techniques provide direct evidence of the dissolution mechanism, which is predicated on the disruption of the extensive hydrogen bond network within cellulose and the formation of new hydrogen bonds with the NMMO solvent. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for investigating the interactions between NMMO and cellulose. The dissolution process involves the N-O group of NMMO, which has a strong polarity, breaking the intermolecular hydrogen bonds of cellulose and forming new, stronger hydrogen bonds with the hydroxyl groups of the cellulose chains. researchgate.net This interaction can be monitored by observing changes in the characteristic vibrational bands of both components.

When cellulose is dissolved in NMMO, the hydroxyl groups of the cellulose macromolecules displace the water molecules that are hydrogen-bonded to the NMMO in the monohydrate form. researchgate.netfao.orgpnnl.gov FTIR spectra can track this displacement. For instance, studies have used Attenuated Total Reflection (ATR)-FTIR to rapidly and simultaneously determine the concentrations of cellulose, water, and NMMO in both slurries and viscous solutions during the Lyocell production process. tandfonline.com By applying chemometric models like partial least squares (PLS) to the spectral data, this method provides a rapid and accurate means of process monitoring. tandfonline.com

A key spectral feature for NMMO quantification is the peak around 1116 cm⁻¹, which is attributed to the C-N stretching vibration of the tertiary amine group in the NMMO molecule. mdpi.com The intensity of this peak shows a gradual increase with higher NMMO concentrations in aqueous solutions. mdpi.com Since this peak is in the unique fingerprint region for NMMO and is not present in the spectra of water, cellulose, or common stabilizers like propyl gallate, it allows for interference-free measurement of NMMO content. mdpi.com Detailed mid-infrared spectra have been collected for cellulose, NMMO monohydrate, and their solutions (lyocell) to develop predictive models for determining cellulose content. tennessee.edu These spectroscopic analyses confirm that the fundamental chemical process of dissolution involves the restructuring of the hydrogen bond network, a process critical to forming a spinnable dope (B7801613). researchgate.net

Table 1: Key FTIR Spectral Information for NMMO-Cellulose Systems

| Component | Peak/Region (cm⁻¹) | Assignment | Significance in NMMO-Cellulose Interaction Analysis |

| NMMO | ~1116 | C-N Stretch | Used for quantitative analysis of NMMO concentration. mdpi.com |

| Cellulose/Water | Broad O-H Stretch (~3400) | Hydroxyl Group Hydrogen Bonding | Changes in this band indicate disruption of cellulose's H-bonds and interaction with NMMO. |

| NMMO/Water | N-O Stretch | N-O Bond Polarity | The polarity of this bond is key to breaking cellulose H-bonds. researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C solid-state NMR, provides detailed insights into the structural changes of cellulose upon interaction with NMMO. researchgate.netfao.orgosti.gov This technique can distinguish between the different carbon environments in crystalline and amorphous cellulose, allowing for the direct observation of the decrystallization process.

When solid mixtures of cellulose and NMMO are heated, mobile NMMO molecules penetrate the cellulose structure, transforming the crystalline regions into an amorphous state. researchgate.netfao.org ¹³C NMR spectra confirm this transition by showing a loss of the sharp signals characteristic of crystalline cellulose I and the appearance of broader signals associated with amorphous cellulose. researchgate.netpnnl.govosti.gov This amorphization is a critical prerequisite for dissolution.